molecular formula C₁₈H₂₀O₂ B139935 Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. CAS No. 57244-54-9

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.

Cat. No.: B139935
CAS No.: 57244-54-9
M. Wt: 268.3 g/mol
InChI Key: GGWYYLOIWHKAJM-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. is a phenolic compound with the molecular formula C18H20O2. This compound is characterized by the presence of two phenol groups connected by a 1,1,3-trimethyl-1,3-propanediyl bridge. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. typically involves the reaction of phenol with 1,1,3-trimethyl-1,3-propanediyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenolic derivatives

Scientific Research Applications

Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar structure but with different substituents on the bridging carbon.

    Bisphenol S (BPS): Contains sulfone groups instead of the trimethylpropanediyl bridge.

    Bisphenol F (BPF): Has a different bridging group between the phenolic rings.

Uniqueness

Phenol, 4,4’-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. is unique due to its specific bridging group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other bisphenol compounds.

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYYLOIWHKAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884698
Record name Phenol, 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57244-54-9, 68299-18-3
Record name 4,4′-(1,3,3-Trimethyl-1-propene-1,3-diyl)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57244-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-(1,1,3-trimethylpropane-1,3-diyl)diphenol, didehydro derivative
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